molecular formula C16H19NO3 B2899074 2-[3-(4-Methoxyphenyl)-4-(1-methylvinyl)isoxazol-5-yl]propan-2-ol CAS No. 890092-95-2

2-[3-(4-Methoxyphenyl)-4-(1-methylvinyl)isoxazol-5-yl]propan-2-ol

Cat. No. B2899074
CAS RN: 890092-95-2
M. Wt: 273.332
InChI Key: MUEXSRIIZSLKIK-UHFFFAOYSA-N
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Description

2-[3-(4-Methoxyphenyl)-4-(1-methylvinyl)isoxazol-5-yl]propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential for various applications. This compound is commonly referred to as MVE-2 and is synthesized through a specific method that involves several steps. In

Mechanism of Action

The mechanism of action of MVE-2 involves the inhibition of the production of pro-inflammatory cytokines. MVE-2 has been shown to inhibit the production of interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha. Additionally, MVE-2 has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a critical role in the regulation of the immune response.
Biochemical and Physiological Effects:
MVE-2 has several biochemical and physiological effects. In vitro studies have shown that MVE-2 has antioxidant activity and can scavenge free radicals. Additionally, MVE-2 has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a critical role in the production of prostaglandins, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of MVE-2 for lab experiments is its potential as a potent anti-inflammatory agent. Additionally, MVE-2 has been shown to have low toxicity in vitro and in vivo. However, one of the limitations of MVE-2 is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for MVE-2 research. One potential direction is the development of MVE-2 as a potential therapeutic agent for the treatment of inflammatory diseases. Additionally, further research is needed to determine the potential of MVE-2 as a cancer treatment. Furthermore, research is needed to determine the optimal dosage and administration of MVE-2 for its potential therapeutic applications.

Synthesis Methods

The synthesis method of MVE-2 involves several steps. The first step involves the reaction of 4-methoxybenzaldehyde and 1-methyl-1-vinylcyclohexane in the presence of sodium hydride and tetrahydrofuran. This reaction results in the formation of 4-(1-methylvinyl)-3-(4-methoxyphenyl)but-3-en-2-one. The second step involves the reaction of the previously formed compound with hydroxylamine hydrochloride and sodium acetate in ethanol. This reaction results in the formation of 2-[3-(4-Methoxyphenyl)-4-(1-methylvinyl)isoxazol-5-yl]propan-2-ol.

Scientific Research Applications

MVE-2 has been the subject of several scientific research studies due to its potential for various applications. One of the most significant applications of MVE-2 is its use as a potential anti-inflammatory agent. Several studies have shown that MVE-2 has anti-inflammatory effects in vitro and in vivo. Additionally, MVE-2 has been shown to have potential antitumor activity, making it a promising candidate for cancer treatment.

properties

IUPAC Name

2-[3-(4-methoxyphenyl)-4-prop-1-en-2-yl-1,2-oxazol-5-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-10(2)13-14(17-20-15(13)16(3,4)18)11-6-8-12(19-5)9-7-11/h6-9,18H,1H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEXSRIIZSLKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=C(ON=C1C2=CC=C(C=C2)OC)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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